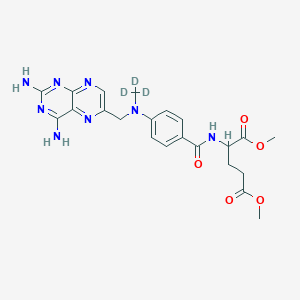

Methotrexate-methyl-d3, Dimethyl Ester

Beschreibung

Strategic Rationale for Deuterium (B1214612) Incorporation in Pharmaceutical Analogs

Deuterium, a stable isotope of hydrogen, has garnered significant interest in pharmaceutical research. hwb.gov.in The strategic replacement of hydrogen with deuterium in a drug molecule, a process known as deuteration, can subtly but significantly alter its metabolic profile. musechem.comuniupo.it This is primarily due to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. tandfonline.com

This increased bond strength can make the deuterated position less susceptible to metabolic cleavage by enzymes, particularly cytochrome P450 enzymes. tandfonline.com By slowing down the rate of metabolism, deuteration can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable pharmacokinetic profile. nih.govnih.gov This can translate to improved efficacy or a reduced dosing frequency. Furthermore, deuteration can sometimes alter metabolic pathways, potentially reducing the formation of toxic metabolites. tandfonline.com The use of deuterated analogs allows for a nuanced approach to optimizing drug properties while maintaining the core pharmacophore responsible for its therapeutic activity. musechem.com

Historical Context and Significance of Methotrexate (B535133) Analogs in Academic Investigations

Methotrexate, a folate antagonist, has a rich history in medical research, dating back to the late 1940s with the study of its precursor, aminopterin, for treating childhood leukemia. nih.govnih.gov Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. nih.govmdpi.com This has made it a cornerstone in cancer chemotherapy and a vital treatment for autoimmune diseases like rheumatoid arthritis. nih.govrevistamedicinamilitara.ro

Chemical Profile of Methotrexate-methyl-d3, Dimethyl Ester

This compound is a deuterated and esterified derivative of methotrexate. scbt.com The key structural modifications are the replacement of three hydrogen atoms with deuterium on the methyl group attached to the nitrogen atom and the esterification of the two carboxylic acid groups to dimethyl esters.

| Property | Value |

| Chemical Name | This compound |

| Alternate Names | N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic Acid-d3 Dimethyl Ester scbt.com |

| CAS Number | 432545-60-3 scbt.comlgcstandards.com |

| Molecular Formula | C₂₂H₂₃D₃N₈O₅ scbt.compharmaffiliates.com |

| Molecular Weight | 485.51 g/mol scbt.comlgcstandards.com |

| Accurate Mass | 485.2214 lgcstandards.comlgcstandards.com |

Research Applications and Findings

The unique structure of this compound makes it a valuable tool in specific research contexts. The deuterium labeling provides a stable isotopic signature for mass spectrometry-based analyses, allowing for precise tracking and quantification in metabolic studies. The dimethyl ester modification increases the lipophilicity of the molecule, which can facilitate its use in certain experimental models and in vitro assays.

This compound serves as a deuterated esterified folic acid antagonist and is intended for research use only. scbt.com Its application lies in studies that aim to elucidate the metabolic fate of methotrexate or to serve as an internal standard in analytical methods for the quantification of methotrexate and its metabolites. The deuterium labeling ensures that it can be distinguished from endogenous or non-labeled methotrexate, providing a clear and unambiguous signal in complex biological matrices.

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQFVFAFHNQUTG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00531420 | |

| Record name | Dimethyl N-(4-{[(2,4-diaminopteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432545-60-3 | |

| Record name | Dimethyl N-(4-{[(2,4-diaminopteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Analytical Characterization of Methotrexate Methyl D3, Dimethyl Ester

Synthetic Routes for Deuterium (B1214612) Incorporation at the Methyl Position

The introduction of a trideuteromethyl (-CD3) group at the N10-methyl position of the methotrexate (B535133) scaffold is a key synthetic step. This "magic methyl" group, as it is sometimes called in medicinal chemistry, can offer pharmacological benefits. nih.govnih.gov The site-selective incorporation of this deuterated group is of growing interest in drug development. nih.govnih.gov

A common strategy for this transformation involves the use of deuterated methylating agents. While specific synthetic protocols for Methotrexate-methyl-d3, Dimethyl Ester are not extensively detailed in publicly available literature, general methods for C-CD3 bond formation can be applied. nih.gov These methods often utilize reagents such as CD3I (methyl-d3 iodide) or other activated trideuteromethyl sources in the presence of a suitable base to alkylate the secondary amine at the N10 position of a protected methotrexate precursor.

Esterification Methodologies for Methotrexate Derivatives

The conversion of the two carboxylic acid groups of methotrexate to their corresponding methyl esters is another critical synthetic transformation. Direct esterification of methotrexate and its derivatives can be achieved using various methods.

A facile method for preparing lipophilic derivatives of methotrexate involves direct esterification. nih.govacs.org This can be accomplished by reacting methotrexate with an alcohol, such as methanol, in the presence of an acid catalyst. Another approach involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) to activate the carboxylic acids before reaction with the alcohol. nih.gov

In some cases, cesium carbonate has been used to facilitate the esterification of methotrexate with alkyl halides in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The choice of solvent is important, as the use of DMSO can help to reduce the hydrolysis of the resulting ester impurities. nih.govrhhz.net

Advanced Spectroscopic Techniques for Structural Elucidation and Isotopic Purity Confirmation

A combination of advanced spectroscopic techniques is essential for confirming the chemical structure and isotopic purity of this compound.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight of the compound, thereby confirming the incorporation of the three deuterium atoms. The observed molecular weight should correspond to the theoretical mass of C22H25D3N8O5. Techniques like MALDI-TOF MS can be used to estimate the deuteration level of molecules. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy can identify the characteristic functional groups present in the molecule, such as the ester carbonyl groups, aromatic rings, and amine groups. researchgate.netchalcogen.ro While FTIR is useful for confirming the presence of these groups, it is less effective for confirming isotopic labeling.

Chromatographic Approaches for Compound Verification and Impurity Profiling

Chromatographic techniques are indispensable for verifying the purity of this compound and for identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the analysis of methotrexate and its derivatives. nih.govnih.gov A validated HPLC method can be used to determine the purity of the synthesized compound and to quantify any impurities. nih.govresearchgate.net The use of a suitable stationary phase, such as a C18 column, and an appropriate mobile phase allows for the separation of the desired product from starting materials, by-products, and degradation products. rhhz.net Methotrexate dimethyl ester has been identified as a potential impurity in methotrexate drug substances. rhhz.netdaneshyari.com

Ultra-Performance Liquid Chromatography (UPLC) : UPLC, with its higher resolution and shorter analysis times compared to HPLC, is also a powerful tool for impurity profiling of methotrexate. rhhz.netdaneshyari.com A UPLC method has been developed for the separation and determination of six impurities in methotrexate drug substances, including the dimethyl ester. rhhz.net

Size Exclusion Chromatography (SEC) : SEC can be used for the determination of methotrexate in macromolecular conjugates, separating molecules based on their size. nih.govscienceopen.com

The choice of solvent for sample preparation is critical to prevent the hydrolysis of esterified impurities. rhhz.net

Application of Methotrexate Methyl D3, Dimethyl Ester As a Stable Isotope Internal Standard in Quantitative Bioanalysis

Principles of Stable Isotope Dilution Mass Spectrometry in Drug Quantification

Stable isotope dilution mass spectrometry (IDMS) is a powerful technique for the precise quantification of chemical substances. wikipedia.orgyoutube.com The core principle of this method involves the addition of a known quantity of an isotopically enriched version of the analyte, in this case, a deuterated form of methotrexate (B535133), to the sample at the beginning of the analytical process. wikipedia.org This isotopically labeled compound, known as the internal standard, is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes (e.g., deuterium (B1214612), 13C, 15N). scispace.comwelchlab.com

Because the stable isotope-labeled internal standard exhibits nearly identical chemical and physical properties to the endogenous analyte, it experiences the same effects during sample preparation, chromatography, and ionization in the mass spectrometer. welchlab.comnih.gov Any loss of analyte during extraction or variations in ionization efficiency will equally affect the internal standard. nih.gov By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in the analytical process. youtube.comnih.gov This approach significantly enhances the accuracy and reliability of the measurement compared to methods that rely on external calibration or non-isotopic internal standards. scispace.com

Development and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Methotrexate and its Metabolites

The combination of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) is the gold standard for the therapeutic drug monitoring of methotrexate and its metabolites. eur.nluni-muenchen.de The development of these assays involves meticulous optimization of various parameters to ensure specificity, sensitivity, and reliability. A deuterated internal standard, such as Methotrexate-d3, is crucial in these methods. nih.govspringernature.com

LC-MS/MS methods for methotrexate typically utilize a reversed-phase C18 column for chromatographic separation, with a mobile phase consisting of an aqueous component (often containing formic acid or ammonium formate to improve ionization) and an organic solvent like acetonitrile or methanol. jlabphy.orgnih.govnih.gov The mass spectrometer is operated in the positive ion mode, and quantification is performed using multiple reaction monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions for both methotrexate and its deuterated internal standard. rsc.orgnih.gov For methotrexate, a common transition is m/z 455.1 → 308.1, while for a deuterated internal standard like Methotrexate-d3, the transition would be shifted, for example, to m/z 458.2 → 311.2. eur.nlnih.gov

Effective sample preparation is critical for removing interferences from complex biological matrices like plasma, serum, or red blood cells, thereby improving the accuracy and robustness of the LC-MS/MS assay. researchgate.net Common techniques for methotrexate analysis include protein precipitation and solid-phase extraction (SPE). jlabphy.org

Protein precipitation is a straightforward and rapid method that involves adding an organic solvent, such as acetonitrile or methanol, to the biological sample to denature and precipitate proteins. jlabphy.orgnih.gov After centrifugation, the supernatant containing the analyte and internal standard is injected into the LC-MS/MS system. nih.govnih.gov This technique is widely used due to its simplicity and efficiency. jlabphy.orgresearchgate.net

Solid-phase extraction (SPE) offers a more thorough cleanup by utilizing a stationary phase to selectively retain the analyte and internal standard while washing away interfering components. manchester.ac.ukscienceopen.com This can lead to lower matrix effects and improved sensitivity. scienceopen.com For methotrexate and its polyglutamate metabolites, SPE with strong cation exchange cartridges has been employed. scienceopen.com

The validation of an LC-MS/MS method for methotrexate quantification involves the rigorous assessment of several key performance characteristics to ensure its reliability for clinical applications. jlabphy.orgnih.gov

Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. For methotrexate assays, linearity is typically established over a wide concentration range relevant to therapeutic drug monitoring, with correlation coefficients (r²) greater than 0.99. jlabphy.orgnih.govnih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. These are evaluated at multiple concentration levels (low, medium, and high quality control samples). For methotrexate assays, both intra-day and inter-day precision are typically required to be within 15%, and accuracy should also be within ±15%. nih.govnih.govnih.gov

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. For methotrexate, sensitive LC-MS/MS methods can achieve LLOQs in the low nanomolar range, which is crucial for monitoring drug levels during therapy. rsc.orgmanchester.ac.uk

| Parameter | Reported Value | Source |

|---|---|---|

| Linearity Range | 5–1000 ng/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.99 | nih.gov |

| Intra-day Precision (%CV) | < 7.67% | nih.gov |

| Inter-day Precision (%CV) | < 7.67% | nih.gov |

| Accuracy | 96.33% to 108.94% | nih.gov |

| Lower Limit of Quantification (LLOQ) | 25 nmol L−1 | rsc.org |

Biological matrices contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. researchgate.net This phenomenon, known as the matrix effect, can compromise the accuracy of the quantification. researchgate.net The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte. nih.govresearchgate.net

Matrix effects are assessed by comparing the response of the analyte in the presence of the biological matrix to its response in a neat solution. nih.gov Recovery, which measures the efficiency of the extraction process, is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. nih.govnih.gov In well-validated methods for methotrexate, the matrix effect is minimized and consistent, and recovery is high and reproducible. nih.govnih.govnih.gov

| Parameter | Concentration Level | Reported Value | Source |

|---|---|---|---|

| Extraction Recovery | Low QC | 93.98% | nih.gov |

| Medium QC | 82.20% | ||

| High QC | 90.19% | ||

| Matrix Effect | Low QC | 105.28% | nih.gov |

| Medium QC | 102.69% | ||

| High QC | 103.88% |

Comparative Analysis with Non-Isotopic Internal Standards

While non-isotopic (or structural analogue) internal standards can be used in bioanalysis, they are generally considered less ideal than stable isotope-labeled standards, especially for LC-MS/MS applications. scispace.comnih.gov Structural analogues have different chemical structures from the analyte, which can lead to differences in chromatographic retention time, extraction recovery, and ionization efficiency. scispace.com

If the non-isotopic internal standard does not co-elute with the analyte, it may not effectively compensate for matrix effects that can vary across the chromatographic run. scispace.com Furthermore, differences in chemical properties can lead to variability in the ratio of the analyte to the internal standard, thereby compromising the precision and accuracy of the assay. nih.gov In contrast, a stable isotope-labeled internal standard like Methotrexate-methyl-d3, Dimethyl Ester co-elutes with methotrexate and shares its physicochemical properties, providing superior correction for analytical variability. scispace.comnih.gov While well-designed assays with structural analogues can provide acceptable results, the use of a stable isotope-labeled internal standard is the preferred approach for achieving the highest level of accuracy and reliability in quantitative bioanalysis. scispace.comnih.gov

Contribution to Robustness and Reliability of Bioanalytical Methods

The incorporation of a stable isotope-labeled internal standard is a key factor in the robustness and reliability of bioanalytical methods for methotrexate. nih.govnih.gov By effectively compensating for variations in sample preparation, chromatographic conditions, and mass spectrometric response, these internal standards ensure that the quantitative data is accurate and reproducible over time and across different analytical runs and laboratories. scispace.comnih.gov This is particularly important in the context of therapeutic drug monitoring, where precise measurements of drug concentrations are essential for clinical decision-making. The use of this compound and similar deuterated standards significantly enhances the confidence in the analytical results, contributing to the safe and effective use of methotrexate therapy. nih.govnih.gov

Mechanistic Research on Dihydrofolate Reductase Dhfr Inhibition by Esterified Methotrexate Derivatives

Investigation of Enzyme-Inhibitor Binding Kinetics and Affinities of Methotrexate-methyl-d3, Dimethyl Ester

The binding of methotrexate (B535133) to DHFR is a complex, multi-step process characterized by high affinity and slow dissociation, contributing to its potent inhibitory effect. researchgate.netnih.gov Studies on unmodified methotrexate have revealed a rapid initial binding followed by a slower conformational change in the enzyme-inhibitor complex, leading to a very tightly bound state. nih.gov The equilibrium dissociation constant (Kd) for methotrexate with DHFR is in the nanomolar range, highlighting its strong binding affinity. nih.gov

Esterification of the glutamate (B1630785) carboxyl groups of methotrexate, creating a dimethyl ester, is expected to significantly alter its interaction with DHFR. The free carboxylates of methotrexate are crucial for forming ionic interactions with positively charged residues at the entrance of the DHFR active site. nih.gov The neutralization of these charges through esterification would likely lead to a decrease in the binding affinity. Research on other methotrexate analogs has demonstrated that modifications to the glutamate moiety can profoundly impact DHFR inhibition. nih.gov

The introduction of a deuterated methyl group (methyl-d3) at the N10 position is not anticipated to directly influence the binding affinity in terms of electrostatic or hydrophobic interactions. However, it serves as a valuable tool for specific research applications, such as nuclear magnetic resonance (NMR) spectroscopy, to probe the local environment of the inhibitor within the enzyme's active site without significantly altering the binding thermodynamics.

Table 1: Comparative Binding Affinities of Methotrexate and Related Compounds with DHFR

| Compound | Modification | Reported Kd or Ki | Reference |

| Methotrexate | None | 9.5 nM (Kd) | nih.gov |

| Methotrexate | None | 3.4 pM (Ki) | nih.gov |

| 7-Hydroxy-methotrexate | Hydroxylation | 8.9 nM (Ki) | nih.gov |

| Methotrexate Analog (mAPA-Orn) | Glutamate replaced with Ornithine | 0.160 µM (IC50) | nih.gov |

This table presents data for methotrexate and its analogs to provide context for the potential binding affinity of esterified derivatives. Data for this compound is not available.

Analysis of Allosteric Modulation and Conformational Dynamics of DHFR Induced by Esterified Analogs

The esterification of methotrexate to its dimethyl ester would likely alter the conformational response of DHFR upon binding. The absence of the charged carboxylate groups could lead to a different set of interactions with the enzyme, potentially resulting in a less stable or altered closed conformation of the Met20 loop. Single-molecule studies have shown that the binding of methotrexate involves multiple conformational states of the enzyme. researchgate.netnih.gov It is plausible that the dimethyl ester derivative would shift the equilibrium between these states, favoring conformations with weaker inhibitor binding.

Impact of Esterification on DHFR Interaction Profile

The interaction profile of methotrexate with DHFR is well-characterized, involving a network of hydrogen bonds and hydrophobic interactions. The pteridine (B1203161) ring of methotrexate binds deep within the active site, mimicking the binding of the natural substrate, dihydrofolate. nih.gov The glutamate moiety, as previously mentioned, forms crucial ionic bonds with arginine residues at the mouth of the active site.

Esterification to form this compound would fundamentally change this interaction profile. The key impacts would be:

Loss of Ionic Interactions: The conversion of the carboxylate groups to methyl esters would eliminate the strong ionic bonds with arginine residues. This is expected to be the most significant factor in reducing the binding affinity.

Increased Hydrophobicity: The addition of two methyl groups would increase the hydrophobicity of the glutamate tail. This could lead to new, albeit likely weaker, hydrophobic interactions with nonpolar residues in the vicinity of the active site entrance.

Steric Effects: The methyl ester groups are bulkier than the carboxylate groups, which could introduce steric clashes with the enzyme, potentially preventing an optimal fit.

The deuterated methyl group is not expected to alter the steric or electronic nature of the inhibitor in a way that would significantly change its interaction profile compared to a non-deuterated dimethyl ester.

Potential for Deuterium (B1214612) Isotope Effects in Enzyme-Substrate Interactions

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the isotopes. nih.govportico.org This effect is most pronounced when a carbon-hydrogen bond is broken in the rate-limiting step of a reaction. portico.org In the context of DHFR inhibition, the N10-methyl group of methotrexate is not directly involved in a bond-breaking event during the enzyme's catalytic cycle, as methotrexate is an inhibitor, not a substrate.

However, deuterium substitution can have more subtle effects on enzyme-inhibitor interactions. These are known as secondary isotope effects and can arise from changes in the vibrational modes of the molecule, which can influence its conformation and the stability of the enzyme-inhibitor complex. While generally smaller than primary KIEs, these effects can sometimes be significant.

For this compound, the primary role of the deuterium is likely as a stable isotopic label for analytical purposes. While a small secondary isotope effect on the binding kinetics or the conformational dynamics of the DHFR-inhibitor complex cannot be entirely ruled out, it is not expected to be a dominant factor in its mechanism of action compared to the profound impact of the dimethyl ester modification. The primary utility of such deuteration lies in its ability to aid in metabolic studies and as a tool in advanced spectroscopic methods to probe the inhibitor's behavior in the active site. nih.gov

Investigative Roles of Methotrexate Methyl D3, Dimethyl Ester in Metabolic Tracing Studies

Tracing One-Carbon Metabolism Pathways using Stable Isotope Tracers in Cell Models

Stable isotope tracers are indispensable for delineating metabolic pathways in vitro. Methotrexate-methyl-d3, Dimethyl Ester is particularly valuable for investigating one-carbon metabolism, a network of reactions crucial for the synthesis of nucleotides, amino acids, and for methylation processes. nih.govfrontiersin.org Methotrexate (B535133) itself is a well-known inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate cycle which is central to one-carbon metabolism. nih.govmedchemexpress.com

In cell models, the deuterated methyl group of this compound acts as a tracer. While the parent compound primarily acts as an inhibitor, its labeled methyl group can be conceptually traced if it were to participate in metabolic exchange, although its primary utility is as an internal standard for quantifying the unlabeled drug's effect on the flux of other one-carbon donors. Researchers can introduce the labeled compound to cell cultures and monitor the incorporation of the deuterium (B1214612) label into various downstream metabolites. This technique helps to elucidate the specific points of inhibition and the resulting metabolic rerouting within the one-carbon network. For instance, studies have shown that Methotrexate perturbs folate-dependent one-carbon metabolism, affecting the synthesis of essential molecules for DNA replication. nih.govresearchgate.net By using a stable isotope-labeled version, the direct interaction and metabolic consequences can be more accurately quantified against the backdrop of endogenous metabolite pools.

Table 1: Key Enzymes in One-Carbon Metabolism Targeted by Methotrexate

| Enzyme | Function | Consequence of Inhibition by Methotrexate |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate (DHF) to tetrahydrofolate (THF). nih.gov | Depletion of THF pools, disrupting the synthesis of nucleotides and methionine. scienceopen.com |

| Thymidylate Synthase (TS) | Catalyzes the methylation of dUMP to dTMP, a crucial step in DNA synthesis. | Indirectly inhibited due to the depletion of its cofactor, 5,10-methylenetetrahydrofolate. |

Assessment of Metabolite Flux and Pathway Activity in in vitro Cellular Systems

For example, after introducing the labeled compound to a cellular system, samples can be collected over time. The isotopic enrichment in key metabolites such as methionine, purines, and thymidylate can be measured. A decrease in the incorporation of labels from other one-carbon donors (like labeled serine or formate) into these end products in the presence of the drug provides a direct measure of the inhibitory effect of Methotrexate on the pathway's flux. Studies on endothelial cells have demonstrated that Methotrexate's effects are closely tied to its impact on one-carbon metabolism, and these effects can be reversed by providing downstream products like folinic acid, confirming the specific targeting of this pathway. frontiersin.orgresearchgate.net This approach is critical for understanding how cancer cells or immune cells adapt their metabolic networks in response to antifolate therapy.

Application in in vivo Non-Human Animal Models for Metabolic Investigations

Translating cellular findings to a whole-organism context is a critical step in metabolic research. This compound can be used in non-human animal models, such as rats, to investigate the systemic impact on one-carbon metabolism. nih.gov In these studies, tracer kinetic techniques are employed to quantify the flow of metabolites through specific pathways in different tissues. nih.gov

A study in rats demonstrated that Methotrexate treatment significantly alters the carbon flow through the hepatic folate-dependent one-carbon pool. nih.gov Specifically, it was found to decrease the reductive flux from histidine towards methionine synthesis by 59%. nih.gov The use of a stable isotope-labeled tracer like this compound in similar in vivo experiments would serve as an ideal internal standard for quantifying the unlabeled drug and its metabolites in plasma and tissues, ensuring highly accurate pharmacokinetic and pharmacodynamic modeling. This allows researchers to understand how the drug distributes, how it affects metabolism in different organs (e.g., liver vs. immune cells), and how these effects correlate with therapeutic outcomes or toxicity. nih.gov

Table 2: Effect of Methotrexate Treatment on Hepatic Folate Pools and Carbon Flux in Rats

| Parameter | Control Rats | Methotrexate-Treated Rats | Percentage Change |

|---|---|---|---|

| Tetrahydrofolate (THF) | High | Decreased by 63% | -63% |

| Methyltetrahydrofolate | High | Decreased by 83% | -83% |

| Reductive Carbon Flux (Histidine to Methionine) | 18.73 µmol/h/kg³/⁴ | 7.63 µmol/h/kg³/⁴ | -59% |

| Total Measured Carbon Flow | High | Decreased by 54% | -54% |

(Data adapted from a study on the effects of Methotrexate on the hepatic one-carbon pool in rats. nih.gov)

Integration with Gas Chromatography/Mass Spectrometry (GC/MS) Platforms for Isotopic Distribution Analysis

The analysis of stable isotope tracers relies heavily on mass spectrometry. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more commonly used for a non-volatile compound like Methotrexate, the principles of isotopic analysis are similar for Gas Chromatography/Mass Spectrometry (GC/MS) if the analytes are derivatized to be volatile. nih.govnih.gov Mass spectrometry separates ions based on their mass-to-charge ratio (m/z).

When analyzing samples from a tracing experiment with this compound, the mass spectrometer can distinguish between the endogenous (unlabeled) metabolites and their deuterated counterparts. For example, the parent compound Methotrexate would have a specific molecular weight, while Methotrexate-methyl-d3 would have a mass that is increased by three Daltons. This mass shift is readily detectable.

This analytical precision allows for the determination of isotopic enrichment, which is the ratio of the labeled to the unlabeled form of a metabolite. nih.gov This data is the foundation for calculating metabolic flux rates and understanding how the labeled methyl group is transferred and incorporated into other molecules. The use of a stable isotope-labeled internal standard, such as Methotrexate-d3, is considered essential for accurate quantification in complex biological matrices like plasma or cell lysates, as it corrects for variations in sample preparation and instrument response. nih.govresearchgate.net

Evaluation of Esterified Methotrexate Analogs As Research Prodrugs Excluding Clinical Applications

Conceptual Design Strategies for Modulating Cellular Permeability via Esterification

The primary goal of esterifying methotrexate (B535133) is to enhance its ability to cross cell membranes. Methotrexate itself has low permeability due to its polar nature and ionization at physiological pH. nih.govnih.gov By converting the carboxylic acid groups into less polar ester functional groups, the lipophilicity of the molecule is increased. This enhanced lipophilicity is a critical factor in facilitating passive diffusion across the lipid bilayers of cell membranes. mdpi.comnih.gov

The design of these prodrugs often involves a careful selection of the alcohol moiety used for esterification. The choice of the ester group can influence not only lipophilicity but also the rate of subsequent hydrolysis back to the active drug form. For instance, "Methotrexate-methyl-d3, Dimethyl Ester" is a deuterated and esterified version of methotrexate, designed for research purposes to trace and analyze the molecule's metabolic fate. scbt.com The dimethyl ester modification, in particular, significantly increases the lipophilicity compared to the parent methotrexate.

Strategies for modulating cellular permeability through esterification include:

Increasing Lipophilicity: The conversion of one or both carboxylic acid groups of methotrexate to esters masks the negative charges, leading to a more lipid-soluble molecule that can more readily traverse cell membranes. nih.gov

Altering Substrate Specificity for Transporters: While increased lipophilicity promotes passive diffusion, esterification can also alter the interaction of the methotrexate analog with cellular uptake and efflux transporters. Methotrexate is a substrate for the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT). plos.org Esterification may reduce the affinity for these transporters, leading to a different cellular uptake profile. mdpi.com

Targeted Delivery: In more complex designs, the ester linkage can be part of a larger carrier molecule designed to target specific cells or tissues. nih.gov

Assessment of in vitro Enzymatic Hydrolysis and Drug Release Profiles of Ester Bonds

A crucial aspect of an ester prodrug is its ability to be converted back to the active parent drug within the target cell. This conversion is typically mediated by intracellular enzymes, primarily esterases. nih.gov The assessment of in vitro enzymatic hydrolysis is therefore a critical step in evaluating the potential of an esterified methotrexate analog.

This assessment is often conducted using various biological matrices, such as:

Plasma: To determine the stability of the prodrug in circulation. A stable prodrug will remain intact in the bloodstream until it reaches the target tissue. nih.gov

Liver Homogenates: The liver is a major site of drug metabolism, and liver homogenates provide a rich source of various metabolic enzymes, including esterases. nih.govresearchgate.net

Cell Lysates: Using lysates from specific cancer cell lines can provide insight into the intracellular conversion of the prodrug to the active drug. nih.gov

The rate of hydrolysis can vary significantly depending on the structure of the ester. For example, studies on various ester prodrugs have shown that the type of ester (e.g., aliphatic vs. aromatic) can dramatically influence the rate of enzymatic cleavage. researchgate.net Research has shown that the hydrolysis of methotrexate esters can be species-specific, highlighting the importance of using relevant in vitro models. nih.gov The release of methotrexate from its esterified form is a key determinant of its subsequent cytotoxic activity.

Impact on Cellular Uptake Mechanisms and Intracellular Disposition in Research Models

Esterification significantly alters how methotrexate enters and accumulates within cells. While methotrexate primarily enters cells through active transport via the reduced folate carrier (RFC), its esterified analogs, with their increased lipophilicity, are more likely to utilize passive diffusion. mdpi.complos.org This shift in uptake mechanism can have several consequences for the drug's intracellular disposition.

Bypassing Transporter-Mediated Resistance: In some cancer cells, resistance to methotrexate can arise from decreased expression or function of the RFC. youtube.com Esterified analogs that can bypass this transporter may be effective in such resistant cell lines.

Intracellular Accumulation: The increased membrane permeability of esterified methotrexate can lead to higher intracellular concentrations compared to the parent drug, at least initially.

Subcellular Distribution: Once inside the cell, the ester prodrug must be hydrolyzed to methotrexate to exert its therapeutic effect. The localization of esterase enzymes within the cell will influence where the active drug is released. Following hydrolysis, methotrexate is polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). plos.org This process traps the drug inside the cell and enhances its inhibitory activity against dihydrofolate reductase (DHFR). plos.org The efficiency of this polyglutamation step for methotrexate released from an ester prodrug is a critical area of investigation.

Comparison of in vitro Cytotoxicity Profiles of Esterified Derivatives in Cell Lines

The ultimate goal of developing esterified methotrexate prodrugs is to enhance their cytotoxic efficacy or to overcome resistance. The in vitro cytotoxicity of these derivatives is typically evaluated in various cancer cell lines and compared to that of the parent methotrexate.

| Cell Line | Compound | IC50 (nM) | Fold Difference |

| K7M2 (Mouse Osteosarcoma) | Methotrexate | 10-50 | - |

| K7M2 (Mouse Osteosarcoma) | 1102-39 (Ester-linked prodrug) | 100-500 | 10-fold lower |

| L929 (Mouse Fibroblasts) | Methotrexate | 10-50 | - |

| L929 (Mouse Fibroblasts) | 1102-39 (Ester-linked prodrug) | 100-500 | 10-fold lower |

| LM8 (Mouse Osteosarcoma) | Methotrexate | 10-50 | - |

| LM8 (Mouse Osteosarcoma) | 1102-39 (Ester-linked prodrug) | 100-500 | 10-fold lower |

| OSRGa (Rat Osteosarcoma) | Methotrexate | 10-50 | - |

| OSRGa (Rat Osteosarcoma) | 1102-39 (Ester-linked prodrug) | 100-500 | 10-fold lower |

| SaOS2 (Human Osteosarcoma) | Methotrexate | 10-50 | - |

| SaOS2 (Human Osteosarcoma) | 1102-39 (Ester-linked prodrug) | 100-500 | 10-fold lower |

| TC-71 (Human Ewing's Sarcoma) | Methotrexate | 10-50 | - |

| TC-71 (Human Ewing's Sarcoma) | 1102-39 (Ester-linked prodrug) | 100-500 | 10-fold lower |

Data adapted from a study on a novel bone-targeted methotrexate ester prodrug. nih.gov

The cytotoxicity of an esterified derivative is a function of several factors:

Its ability to enter the cell.

The rate at which it is hydrolyzed to active methotrexate.

The intrinsic sensitivity of the cell line to methotrexate.

Studies have shown that in some cases, esterified methotrexate analogs can exhibit greater cytotoxicity than the parent drug, particularly in cell lines with impaired methotrexate uptake. nih.gov However, in other instances, the cytotoxicity might be lower if the rate of hydrolysis is slow, leading to a gradual release of the active drug. nih.gov

Influence of Esterification on Receptor Binding (e.g., folic acid receptor)

Methotrexate is structurally similar to folic acid and can bind to the folate receptor (FR), which is often overexpressed on the surface of various cancer cells. mdpi.comnih.gov The binding of methotrexate to the FR can facilitate its entry into the cell via receptor-mediated endocytosis. nih.gov

Esterification of the carboxylic acid groups of methotrexate could potentially alter its affinity for the folate receptor. The carboxylate groups are important for the interaction with the binding pocket of the receptor. Modifying these groups to esters may reduce the binding affinity.

| Ligand | Receptor | Dissociation Constant (KD) |

| Folic Acid | Folate Binding Protein (FBP) | 2.0–11 × 10⁻⁶ M |

| Methotrexate | Folate Binding Protein (FBP) | 2.4–4.0 × 10⁻⁵ M |

This table illustrates the binding affinities of folic acid and methotrexate to the folate binding protein, a type of folate receptor. nih.gov Data for "this compound" is not available in the provided search results.

The impact of esterification on FR binding would need to be experimentally determined for each specific analog, such as "this compound." This is a critical consideration, as reduced FR binding could diminish the potential for targeted delivery to FR-positive cancer cells.

Disposition of Esterified this compound in Preclinical Models

While specific data on the disposition of "this compound" is not detailed in the search results, general principles from studies on other esterified methotrexate prodrugs can be applied. Following administration, an esterified methotrexate analog would be expected to:

Distribute into tissues: Due to its increased lipophilicity, the prodrug may exhibit a different tissue distribution profile compared to methotrexate, potentially accumulating to a greater extent in lipid-rich tissues. nih.gov

Undergo metabolism: The ester bonds are susceptible to hydrolysis by esterases present in various tissues and blood. nih.govnih.gov The rate and extent of this conversion will determine the concentration and duration of exposure to active methotrexate in different parts of the body.

Be eliminated: Both the intact prodrug and the liberated methotrexate, along with any other metabolites, will be eliminated from the body through various routes, such as renal and biliary excretion.

The use of a deuterated analog like "this compound" is particularly advantageous in these studies as the deuterium (B1214612) label allows for the sensitive and specific tracking of the compound and its metabolites using mass spectrometry-based techniques. scbt.com This facilitates a more detailed understanding of its metabolic fate and disposition in preclinical models.

Advanced Research Methodologies and Future Perspectives

Emerging Analytical Techniques for Deuterated Compounds in Complex Research Systems

The precise and sensitive detection of deuterated compounds like Methotrexate-methyl-d3, Dimethyl Ester within complex biological matrices is fundamental to its use in research. Several sophisticated analytical techniques have emerged to meet this challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for the structural verification and quantification of deuterated compounds.

Deuterium (B1214612) NMR (²H-NMR) is particularly advantageous for highly enriched compounds, as it directly observes the deuterium signal without interference from proton signals. This technique provides a clean spectrum, allowing for clear structural elucidation and impurity identification. However, due to the low magnetogyric ratio of deuterium, ²H-NMR generally requires longer acquisition times to achieve a desirable signal-to-noise ratio.

A combined approach utilizing both Proton NMR (¹H-NMR) and Deuterium NMR (²H-NMR) has been established as a robust method for accurately determining the isotopic abundance of deuterated reagents. This dual-analysis strategy can yield more precise results than traditional ¹H-NMR or mass spectrometry methods alone.

Mass Spectrometry (MS) offers unparalleled sensitivity for detecting and quantifying trace amounts of deuterated compounds and their metabolites.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are pivotal in distinguishing between the deuterated compound and its non-deuterated counterparts, as well as identifying metabolites. These techniques provide detailed structural information and are essential for pharmacokinetic studies.

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) is an imaging technique that allows for the measurement of isotope ratios at the single-cell level. This provides invaluable spatial information on the uptake and distribution of deuterated tracers within tissues.

Isotope Ratio Mass Spectrometry (IRMS) is a standard method for tracking the incorporation of stable isotopes in biological samples. While often requiring the pooling of cells to obtain sufficient material, it remains a critical tool for metabolic studies.

Below is a comparative overview of these emerging analytical techniques:

| Technique | Principle | Advantages | Limitations | Application in Studying this compound |

| ²H-NMR | Direct detection of deuterium nuclei | Clean spectrum, ideal for highly enriched compounds | Lower sensitivity, longer acquisition times | Structural verification, purity assessment |

| ¹H-NMR + ²H-NMR | Combined proton and deuterium detection | High accuracy in isotopic abundance determination | Requires specialized NMR setup | Precise quantification of deuteration |

| HRMS/MS | High-resolution mass-to-charge ratio measurement | High sensitivity and specificity, structural elucidation | Matrix effects can influence quantification | Metabolite identification, pharmacokinetic profiling |

| NanoSIMS | Secondary ion imaging mass spectrometry | Single-cell resolution, spatial distribution | Limited to surface analysis, complex instrumentation | Subcellular localization studies |

| IRMS | Measurement of isotope ratios | High precision for isotope enrichment | Often requires sample pooling, destructive | Overall metabolic turnover studies |

Computational Modeling and Simulation in the Study of Methotrexate (B535133) Ester Derivatives

Computational approaches have become indispensable in drug discovery and development, offering insights into the behavior of molecules like this compound at the atomic level. These in silico methods can predict various properties and guide experimental work.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of methotrexate derivatives with their biological activity. By analyzing a series of related compounds, QSAR can identify key molecular features that influence efficacy. For instance, studies on methotrexate analogues have identified hydrophobicity, octanol/water partition coefficient, and negative charge as important factors for their interaction with transport proteins.

Molecular Docking simulations are used to predict the preferred orientation of a molecule when bound to a target protein. In the context of methotrexate derivatives, docking studies are crucial for understanding their interaction with dihydrofolate reductase (DHFR), the primary target of methotrexate. These simulations can provide insights into the binding affinity and the specific interactions that stabilize the drug-receptor complex.

Molecular Dynamics (MD) Simulations provide a dynamic view of the interaction between a ligand and its target protein over time. For methotrexate analogs, MD simulations can assess the stability of the drug-DHFR complex and reveal conformational changes that may occur upon binding. This information is valuable for understanding the mechanism of inhibition and for designing more potent inhibitors.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction models are used to forecast the pharmacokinetic and toxicological properties of new chemical entities. These computational tools can help in the early stages of drug development to identify potential liabilities of methotrexate ester derivatives, thereby reducing the likelihood of late-stage failures.

The integration of these computational techniques provides a powerful platform for the rational design and evaluation of novel methotrexate derivatives.

| Computational Method | Objective | Key Insights for Methotrexate Ester Derivatives |

| QSAR | Correlate chemical structure with biological activity | Identification of physicochemical properties crucial for activity |

| Molecular Docking | Predict binding orientation and affinity to a target | Understanding of interactions with DHFR active site |

| Molecular Dynamics | Simulate the dynamic behavior of the drug-target complex | Assessment of complex stability and conformational changes |

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties | Early identification of potential liabilities |

Development of Novel Deuterated Methotrexate Analogs for Specific Mechanistic Research Questions

The synthesis of novel deuterated methotrexate analogs is a strategic approach to address specific questions about the drug's mechanism of action, metabolism, and resistance. The introduction of deuterium at specific molecular positions can significantly alter the metabolic fate of the molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond.

This principle is exploited to:

Elucidate Metabolic Pathways: By selectively deuterating different positions on the methotrexate molecule, researchers can investigate which sites are most susceptible to metabolic modification. A slower rate of metabolism at a deuterated site can help to identify the primary locations of enzymatic attack.

Reduce Formation of Toxic Metabolites: If a particular metabolite is associated with adverse effects, deuterating the site of its formation can reduce its production, potentially leading to a safer drug profile.

Enhance Pharmacokinetic Properties: Slowing down the rate of metabolism can lead to a longer drug half-life and increased systemic exposure. This could potentially allow for lower or less frequent dosing. For instance, the FDA has approved deuterated drugs like deutetrabenazine, which demonstrated an improved pharmacokinetic profile compared to its non-deuterated counterpart.

Overcome Drug Resistance: In some cases, drug resistance can be linked to altered metabolism. Deuterated analogs might be less susceptible to the metabolic changes that confer resistance.

The development of these novel analogs involves sophisticated synthetic chemistry to achieve site-specific deuteration. The resulting compounds are then used in a variety of in vitro and in vivo studies to investigate their biological properties.

Interdisciplinary Approaches in Preclinical Drug Discovery Research Utilizing Deuterated Tracers

The successful application of deuterated tracers like this compound in preclinical drug discovery relies on a highly interdisciplinary approach, integrating expertise from various scientific fields.

Medicinal Chemistry: Chemists are responsible for the design and synthesis of the deuterated compounds. This requires a deep understanding of synthetic organic chemistry and the principles of drug design.

Analytical Chemistry: Experts in this field develop and apply the sophisticated analytical techniques, such as NMR and MS, required to detect and quantify the deuterated tracers and their metabolites in complex biological samples. The accurate interpretation of this data is crucial for understanding the compound's fate in the body.

Molecular Pharmacology: Pharmacologists investigate the interaction of the deuterated compounds with their biological targets. They conduct experiments to determine the compound's potency, efficacy, and mechanism of action. Tracer analysis is a key tool in these studies, allowing for the detailed examination of drug metabolism and receptor binding.

Computational Biology: Computational biologists and chemists use modeling and simulation to predict the properties of the deuterated compounds and to interpret experimental data. Their work helps to guide the design of new analogs and to understand the molecular basis of their activity.

Preclinical Imaging: The use of imaging techniques, such as deuterium MRI, is an emerging area that allows for the non-invasive visualization of the distribution and metabolism of deuterated compounds in vivo. This requires collaboration between chemists, biologists, and imaging specialists.

This collaborative effort is essential to fully leverage the potential of deuterated tracers in drug discovery. By working together, researchers from these different disciplines can gain a comprehensive understanding of a drug candidate's properties and accelerate its development into a potential therapeutic. The development of deuterated pharmaceuticals is a rapidly growing area of research, with increasing interest in the design of de novo deuterated drugs.

| Discipline | Contribution to Research with Deuterated Tracers |

| Medicinal Chemistry | Design and synthesis of novel deuterated compounds |

| Analytical Chemistry | Development of sensitive and specific detection methods |

| Molecular Pharmacology | Elucidation of mechanism of action and metabolic fate |

| Computational Biology | In silico prediction of properties and interpretation of data |

| Preclinical Imaging | In vivo visualization of drug distribution and metabolism |

Q & A

Q. How does the deuterium substitution in Methotrexate-methyl-d3, Dimethyl Ester enhance precision in enzyme-substrate kinetic studies?

Deuterium labeling improves the accuracy of kinetic measurements by reducing isotopic interference in mass spectrometry and NMR analyses. This allows for clearer differentiation between endogenous and exogenous compounds during DHFR (dihydrofolate reductase) inhibition studies. Researchers should employ isotope tracing with LC-MS/MS or stable isotope-resolved NMR to quantify enzyme turnover rates and binding affinities .

Q. What experimental considerations are critical for dose-response studies using this compound?

Dose-response experiments require standardized cell viability assays (e.g., MTT or ATP luminescence) combined with DHFR activity measurements. Key factors include:

- Solubility optimization : Use dimethyl sulfoxide (DMSO) at ≤0.1% to avoid cytotoxicity.

- Control for deuterium effects : Compare results with non-deuterated methotrexate analogs.

- Time-resolved sampling : Collect data at multiple time points to account for delayed ester hydrolysis in cellular systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different DHFR isoforms?

Discrepancies often arise from variations in enzyme sources (e.g., human recombinant vs. bacterial DHFR) or assay conditions. To address this:

- Standardize assay buffers : Use consistent pH (7.4), temperature (37°C), and cofactors (NADPH).

- Validate with orthogonal methods : Combine enzyme inhibition assays with isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Account for ester hydrolysis rates : Monitor metabolite formation via HPLC to ensure consistent prodrug activation .

Q. What methodologies are recommended for investigating the stereochemical impact of this compound on DHFR conformational dynamics?

Advanced approaches include:

- X-ray crystallography : Resolve 3D structures of DHFR bound to the deuterated compound to identify hydrogen-bonding interactions with active-site residues (e.g., Asp27, Leu22).

- Molecular dynamics simulations : Model the effects of deuterium on bond vibrational frequencies and enzyme flexibility.

- Circular dichroism (CD) spectroscopy : Track structural changes in DHFR during inhibitor binding .

Q. How can environmental monitoring studies detect trace levels of this compound in wastewater?

Use solid-phase extraction (SPE) followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). Key steps:

Q. What role does the dimethyl ester modification play in cellular uptake mechanisms compared to non-esterified methotrexate analogs?

The esterification enhances lipophilicity, facilitating passive diffusion across cell membranes. Methodological validation includes:

- Comparative uptake assays : Use radiolabeled (³H) this compound vs. methotrexate in cell lines (e.g., HepG2 or A549).

- Hydrolysis profiling : Quantify intracellular conversion to active methotrexate via LC-MS at timed intervals.

- Inhibition of esterases : Pre-treat cells with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to isolate uptake mechanisms .

Methodological Notes

- Reference standards : Use certified deuterated standards (e.g., this compound, CAS 432545-60-3) from accredited suppliers to ensure isotopic purity ≥98% .

- Ethical compliance : Adhere to biosafety protocols for handling cytotoxic compounds, including waste neutralization with 10% sodium hypochlorite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.